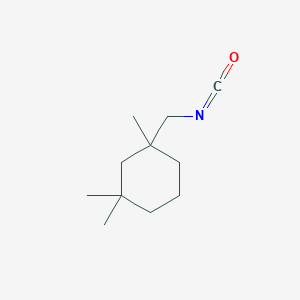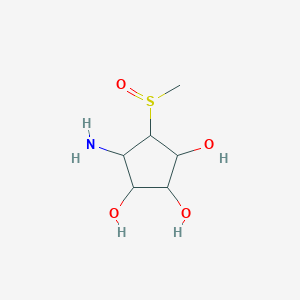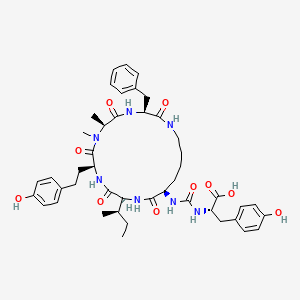
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The presence of the triphenylphosphanium group in the molecule imparts distinct characteristics that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium typically involves the reaction of triphenylphosphine with a suitable precursor containing the [2-Carboxy-2-(methoxycarbonylamino)ethyl] group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into phosphine derivatives with different oxidation states.
Substitution: The triphenylphosphanium group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium is used as a reagent in various organic transformations. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile tool for synthetic chemists.
Biology
The compound has potential applications in biological research, particularly in the study of cellular processes and signaling pathways. Its unique structure allows it to interact with biological molecules, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development and disease treatment.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triphenylphosphanium group can form stable complexes with these targets, modulating their activity and function. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction and other transformations.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a ligand in coordination chemistry.
Tetraphenylphosphonium chloride: A phosphonium salt with applications in phase-transfer catalysis and organic synthesis.
Uniqueness
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium is unique due to the presence of the [2-Carboxy-2-(methoxycarbonylamino)ethyl] group, which imparts additional reactivity and functionality compared to other phosphonium salts. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C23H23NO4P+ |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[2-carboxy-2-(methoxycarbonylamino)ethyl]-triphenylphosphanium |
InChI |
InChI=1S/C23H22NO4P/c1-28-23(27)24-21(22(25)26)17-29(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3,(H-,24,25,26,27)/p+1 |
Clé InChI |
ZOPNOHQXLKBUKK-UHFFFAOYSA-O |
SMILES canonique |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Synonymes |
(2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium (2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium chloride 2-CMETP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[5-(1,2-Dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoyl]oxy-2-heptyl-6-hydroxybenzoic acid](/img/structure/B1257380.png)





![[(1S,4R)-4-[2-amino-6-(azetidin-1-yl)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1257392.png)
![(2S)-2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylic acid](/img/structure/B1257394.png)



![3-Hydroxy-7-methoxy-1-pentyl-9-propyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1257401.png)


